5-(chlorodifluoromethyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-4-carboxylic acid
Overview
Description
5-(Chlorodifluoromethyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-4-carboxylic acid (CDFPPC) is a small molecule that has been widely studied in the scientific community due to its unique properties. It is a versatile compound that has been used in a variety of applications, including synthesis, research, and drug development. CDFPPC is a halogenated hydrocarbon, containing chlorine and fluorine atoms, and a five-membered heterocyclic ring. This molecule has been found to be highly reactive and exhibits a variety of biological activities, making it an attractive target for further study.
Scientific Research Applications
Applications in Chemical Synthesis and Molecular Design
The compound has been utilized as a precursor or intermediate in the synthesis of complex molecules, demonstrating its versatility in organic chemistry. For instance, ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates have been employed in Sonogashira-type cross-coupling reactions to obtain corresponding alkynyl-pyrazoles, which were further cyclized to yield various condensed pyrazoles. These synthetic routes highlight the utility of pyrazole derivatives in constructing heterocyclic compounds with potential pharmaceutical applications (Eglė Arbačiauskienė et al., 2011).
In Anticancer Research
The synthesis of novel compounds based on pyrazole derivatives has shown significant potential in anticancer research. A study described the synthesis of 5-(3-aryl-1H-pyrazol-5-yl)-2-(3-butyl-1-chloroimidazo[1,5-a]pyridin-7-yl)-1,3,4-oxadiazole derivatives from a similar core structure. These compounds were evaluated for their optical properties and could be of interest for designing new anticancer agents (Yan-qing Ge et al., 2014).
In Metal-Organic Frameworks (MOFs) and Coordination Chemistry
The versatility of pyrazole-based carboxylic acids extends to the development of metal-organic frameworks (MOFs) and coordination compounds. A study on novel complexes based on 5-Acetoxy-1-(6-chloropyridin-2-yl)-1H-pyrazole-3-carboxylic acid methyl ester derivatives explored their synthesis, crystal structures, and evaluated their anti-cancer activity, showcasing the application of such compounds in creating structures with potential biological activities (Yanhui Qiao et al., 2021).
In Fluorescence and Optical Studies
The pyrazole carboxylates have been used in studies exploring their optical properties. For example, novel pyrazole derivatives were synthesized and their fluorescence spectral characteristics investigated, providing insights into their potential use in fluorescence-based applications and as novel fluorophores for biological imaging (Şeyma Cankara Pirol et al., 2014).
properties
IUPAC Name |
5-[chloro(difluoro)methyl]-1-(3-chloropyridin-2-yl)pyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2F2N3O2/c11-6-2-1-3-15-8(6)17-7(10(12,13)14)5(4-16-17)9(18)19/h1-4H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKUUGZMHITWIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C(=C(C=N2)C(=O)O)C(F)(F)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2F2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(chlorodifluoromethyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-4-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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